Diisodecyl pentaerythritol diphosphite

Description

Properties

IUPAC Name |

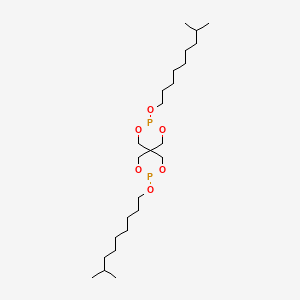

3,9-bis(8-methylnonoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O6P2/c1-23(2)15-11-7-5-9-13-17-26-32-28-19-25(20-29-32)21-30-33(31-22-25)27-18-14-10-6-8-12-16-24(3)4/h23-24H,5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUZWKKWWSCRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26544-27-4 | |

| Record name | Diisodecyl pentaerythritol diphosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(isodecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,9-bis(isodecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISODECYL PENTAERYTHRITOL DIPHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149I22YK0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diisodecyl Pentaerythritol Diphosphite

Direct Esterification Routes for Diphosphite Formation

Direct esterification represents a fundamental approach to synthesizing phosphite (B83602) esters. In the context of Diisodecyl pentaerythritol (B129877) diphosphite, this route typically involves the reaction of pentaerythritol with a phosphorus(III) halide, most commonly phosphorus trichloride (B1173362), followed by reaction with isodecyl alcohol.

The process can be conceptualized in a multi-step sequence. First, pentaerythritol is reacted with phosphorus trichloride, often in a molar ratio of approximately 1:2, to form a reactive intermediate, pentaerythritol dichlorophosphite (B8498940) epo.org. This reaction is generally conducted in an inert solvent. The use of less than two moles of phosphorus trichloride per mole of pentaerythritol can lead to lower yields and residual unreacted pentaerythritol, which may compromise product quality google.com. Conversely, an excess of phosphorus trichloride can generate undesirable phosphorus by-products that necessitate additional removal steps google.com. A key challenge in this step is the management of the hydrogen chloride (HCl) gas evolved as a by-product wikipedia.org. The pentaerythritol dichlorophosphite intermediate is often unstable, and the produced HCl is typically removed from the reaction mixture through heating or depressurizing treatments to drive the reaction to completion epo.org.

Phosphorylation Approaches in Organophosphorus Synthesis

Phosphorylation, or phosphitylation, is a broader term for the introduction of a phosphorus-containing group onto a substrate and is a cornerstone of organophosphorus synthesis. nih.goventegris.com The synthesis of Diisodecyl pentaerythritol diphosphite is a specific application of this principle, where hydroxyl groups of pentaerythritol are phosphitylated using a P(III) reagent. entegris.com

These methods encompass the reaction of alcohols with various P(III) reagents, such as chlorophosphites or phosphoramidites. entegris.com For instance, a custom dialkyl chlorophosphite containing the isodecyl group could be prepared and then reacted with pentaerythritol. Alternatively, a phosphoramidite-based approach could be employed. While highly reactive, phosphorus halide reagents like phosphorochloridites are very sensitive to moisture and often require fresh preparation. entegris.com The phosphorylation of alcohols represents one of the most frequently used methods for creating organophosphorus compounds. nih.gov The selection of the specific phosphorylating agent and reaction conditions can be tailored to control reactivity and selectivity.

Transesterification Processes for Pentaerythritol Diphosphites

Transesterification, or ester interchange, is a widely used and often preferred industrial method for preparing pentaerythritol diphosphites due to its efficiency and milder conditions compared to direct esterification with phosphorus halides. googleapis.com This process involves the reaction of an existing phosphite ester with an alcohol, in this case, pentaerythritol and isodecyl alcohol, leading to the exchange of the alcohol moieties.

A common strategy involves a two-step reaction. First, pentaerythritol is reacted with a readily available triaryl phosphite, such as triphenyl phosphite, to produce an intermediate, diphenyl pentaerythritol diphosphite. google.com Subsequently, this intermediate is reacted with isodecyl alcohol. The isodecyl groups displace the phenol (B47542) groups, which are typically removed by distillation to drive the reaction toward the final product, this compound. google.com Another variation involves starting with a dialkyl pentaerythritol diphosphite, like the dimethyl derivative, and transesterifying it with isodecyl alcohol. googleapis.com The products of these processes are often mixtures of spiro and caged isomers, and the ratio can be influenced by the reaction method and the nature of the substituent groups. googleapis.com

Pentaerythritol diphosphites exist as two primary structural isomers: a spiro form and a caged form. The proportion of these isomers significantly affects the physical properties of the product, with the spiro isomer generally having a higher melting point. googleapis.com For many applications, a high content of the spiro isomer is desirable.

A sequential transesterification process has been developed specifically to maximize the yield of the spiro isomer. google.com This method involves the controlled, stepwise reaction of pentaerythritol first with a monophosphite (e.g., triphenyl phosphite) and subsequently with the desired alcohol (e.g., isodecyl alcohol). google.com Carrying out these transesterification reactions under carefully controlled temperature and pressure conditions results in a high yield of the final diphosphite product with a high proportion of the spiro isomer. google.com In contrast, conventional transesterification processes often yield spiro/cage ratios close to 1:1 for alkyl phosphites. googleapis.com The use of specific solvents can also influence the isomer ratio; for example, employing a C₁₀-C₁₈ n-alkane or cycloalkane as a solvent has been shown to favor the formation of the spiro isomer. googleapis.com

The efficiency of transesterification reactions heavily relies on the use of a suitable catalyst. A variety of catalysts are employed to promote the synthesis of pentaerythritol diphosphites.

Alkaline Catalysts : Homogeneous basic catalysts are common. These include alkali metals, such as sodium metal, and alkali metal alkoxides, like sodium methoxide. google.comgoogleapis.comsemanticscholar.org These catalysts are effective at promoting the ester interchange at elevated temperatures.

Phase Transfer Catalysts (PTC) : In processes starting from phosphorus trichloride and pentaerythritol, phase transfer catalysts can be used. Quaternary ammonium (B1175870) salts or quaternary phosphonium (B103445) salts are effective in this role, with the catalyst typically used in an amount of 1.0 to 15 weight percent based on the pentaerythritol. google.com

Acid Catalysts : While less common for this specific synthesis, general transesterification can be catalyzed by acids such as sulfuric acid or hydrochloric acid. iitm.ac.in However, basic catalysts are generally favored for phosphite synthesis.

The choice of catalyst is a critical first step in designing an efficient transesterification system. iitm.ac.in

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. The interplay between these factors determines the reaction rate, conversion efficiency, and final product composition.

| Parameter | Optimized Condition/Effect | Source |

| Temperature | Reaction temperatures are typically elevated to facilitate the reaction. For transesterification, temperatures can range from 40°C to 160°C or higher, depending on the specific reactants and catalyst. google.comsemanticscholar.orgugm.ac.id Controlled temperature is crucial for isomer control. google.com | google.comgoogle.comsemanticscholar.orgugm.ac.id |

| Pressure | Reactions involving the removal of volatile by-products (e.g., phenol, methanol, HCl) are often conducted under vacuum or reduced pressure to shift the equilibrium towards the product. google.comsemanticscholar.orgugm.ac.id | google.comsemanticscholar.orgugm.ac.id |

| Molar Ratio | A slight to moderate excess of the displacing alcohol (isodecyl alcohol) or the initial phosphite ester is often used to ensure complete conversion of the pentaerythritol intermediate. googleapis.comsemanticscholar.org For PCl₃ routes, the ratio to pentaerythritol is kept close to 2:1. google.com | google.comgoogleapis.comsemanticscholar.org |

| Catalyst Concentration | The amount of catalyst is optimized to balance reaction speed and cost. For example, in some pentaerythritol ester syntheses, a catalyst concentration of around 1.25% w/w was found to be optimal. semanticscholar.orgugm.ac.id | semanticscholar.orgugm.ac.id |

| Solvent | The use of a high-boiling point solvent, such as a C₁₀-C₁₈ n-alkane, can improve the process by facilitating the reaction and influencing the isomeric ratio of the product. googleapis.com | googleapis.com |

| Agitation | Proper mixing is necessary to ensure good contact between reactants, especially in heterogeneous mixtures. Stirring speeds may be optimized to enhance the reaction rate. semanticscholar.org | semanticscholar.org |

Post-Synthesis Purification Techniques

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, solvents, and by-products. Several standard chemical purification techniques are employed.

Distillation : This method is effective for removing volatile by-products, such as phenol or low-boiling alcohols, from the reaction mixture. google.com This is often performed under vacuum to protect the heat-sensitive product.

Filtration and Washing : Once the product crystallizes or precipitates from the reaction medium, it can be isolated by filtration. The solid product is then typically washed with a suitable solvent to remove soluble impurities. google.com

Crystallization/Recrystallization : This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, during which the pure compound crystallizes out, leaving impurities behind in the mother liquor. google.com A subsequent recrystallization can further increase the purity and may also be used to enhance the content of a specific isomer, such as the spiro form. googleapis.com

Centrifugal Separation : For large-scale production, industrial centrifuges can be used to efficiently separate the solid product crystals from the liquid mother liquor. google.com

Drying : After separation, the purified solid product is dried, often using hot air or under vacuum, to remove any residual solvent. google.com

Structural and Isomeric Characterization of Diisodecyl Pentaerythritol Diphosphite

Molecular Architecture and Stereochemical Considerations, including Spiro Isomer Content

The core of diisodecyl pentaerythritol (B129877) diphosphite's molecular architecture is a pentaerythritol-derived spiro-bicyclic phosphite (B83602) framework. This central structure is formed by the reaction of pentaerythritol with two phosphorus(III) centers. The resulting 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane ring system imparts significant rigidity to the molecule. The IUPAC name for this core structure is 3,9-bis(isodecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane.

A key feature of this compound's structure is the presence of two exocyclic isodecyloxy groups attached to the phosphorus atoms. The term "isodecyl" does not refer to a single, defined isomer but rather to a complex mixture of branched-chain ten-carbon alcohols. nih.govchemicalbook.com Commercial isodecyl alcohol is typically produced via the oxo process, which involves the hydroformylation of nonene isomers. chemicalbook.com This results in a variety of branched C10 alcohol isomers, with common examples including trimethyl-1-heptanols and dimethyl-1-octanols. chemicalbook.comkhneochem.co.jp The exact composition of the isodecyl mixture can vary depending on the manufacturing process and the specific olefin feedstock used. chemicalbook.com This inherent isomerism in the alkyl chains is a defining characteristic of diisodecyl pentaerythritol diphosphite and influences its physical properties, such as its liquid state at room temperature and its compatibility with various polymer matrices.

The central spirocyclic core, formed from pentaerythritol, is achiral. valuates.com However, the phosphorus atoms are stereogenic centers. The reaction of pentaerythritol with phosphorus trichloride (B1173362) can theoretically lead to different isomeric forms, including the desired spiro-bicyclic structure and other potential isomers like cage-like structures. The ratio of these spiro to cage isomers is a critical quality parameter that can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography. While specific percentages are proprietary to manufacturers, the predominant form is the spiro isomer.

Table 1: Key Structural and Isomeric Features of this compound

| Feature | Description |

| Core Structure | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane |

| Molecular Formula | C25H50O6P2 |

| Molecular Weight | Approximately 508.61 g/mol |

| Isodecyl Group | A complex mixture of branched C10 alkyl isomers |

| Spiro Isomer | The primary and desired structural form |

| Stereochemistry | The core pentaerythritol-derived structure is achiral, but the phosphorus centers are stereogenic. |

Spectroscopic Identification Methods for Compound Structure Elucidation

The elucidation of the complex structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the different components of the molecule.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is the most powerful and direct method for characterizing organophosphorus compounds like this compound. huji.ac.il Since phosphorus is at the heart of the molecule's reactive centers, ³¹P NMR provides crucial information about the chemical environment of the phosphorus atoms. Trivalent phosphorus compounds (phosphites) resonate in a characteristic region of the ³¹P NMR spectrum, typically at lower fields compared to their pentavalent phosphate (B84403) oxidation products. trilinkbiotech.com The chemical shift of the phosphorus atoms in the spiro-bicyclic framework is expected to be in the general range for phosphites. The presence of a single, sharp resonance in the proton-decoupled ³¹P NMR spectrum would indicate the predominance of the symmetrical spiro-bicyclic isomer. The appearance of multiple signals could suggest the presence of different isomers, such as the cage isomer, or impurities.

Infrared (IR) Spectroscopy: Infrared spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts. Strong bands associated with the P-O-C linkages would be prominent. Additionally, the spectrum will be dominated by strong C-H stretching and bending vibrations from the numerous methylene (B1212753) and methyl groups of the isodecyl chains. The absence of a broad O-H stretching band would confirm the complete esterification of the pentaerythritol hydroxyl groups and the isodecyl alcohol. The IR spectrum of the starting material, pentaerythritol, shows a strong, broad O-H stretch and C-O stretching bands, which would be absent or significantly altered in the final product. nist.gov

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: While ³¹P NMR is key for the phosphorus centers, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. The ¹H NMR spectrum would be complex due to the extensive overlap of signals from the numerous non-equivalent protons in the mixed isodecyl chains. However, characteristic signals for the methylene protons of the pentaerythritol core would be expected. Similarly, the ¹³C NMR spectrum would show a multitude of signals corresponding to the various carbon environments in the isodecyl isomers and the distinct carbons of the pentaerythritol backbone.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

| ³¹P NMR | A major signal in the characteristic chemical shift range for phosphites, indicating the spiro-bicyclic structure. |

| Infrared (IR) | Strong absorptions for P-O-C and C-H bonds. Absence of a broad O-H stretching band. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to C25H50O6P2. Fragmentation pattern showing loss of isodecyl/isodecyloxy groups. |

| ¹H and ¹³C NMR | Complex signals due to isomeric isodecyl chains. Characteristic signals for the pentaerythritol core protons and carbons. |

Mechanisms of Stabilization in Polymer Systems

Hydroperoxide Decomposition Pathways by Phosphite (B83602) Functionality

The principal mechanism by which diisodecyl pentaerythritol (B129877) diphosphite and other organophosphites stabilize polymers is through the decomposition of hydroperoxides (ROOH). acs.org Hydroperoxides are unstable intermediate species formed during the oxidation of polymers. Under the high temperatures of polymer processing, these hydroperoxides readily decompose into highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals, which propagate the degradation cascade, leading to chain scission or cross-linking.

The phosphite functionality in diisodecyl pentaerythritol diphosphite acts as a hydroperoxide decomposer. The phosphorus atom in its trivalent state (P(III)) is readily oxidized to the more stable pentavalent phosphate (B84403) state (P(V)). In this process, it stoichiometrically reduces the polymer hydroperoxide to a stable, non-radical alcohol (ROH), effectively neutralizing its potential to generate polymer-degrading free radicals. researchgate.netlife-trialkyl.eu

The general reaction is as follows: ROOH + P(OR')₃ → ROH + O=P(OR')₃

Free Radical Scavenging Mechanisms in Oxidative Environments

While the primary function of this compound is hydroperoxide decomposition, some phosphites, particularly hindered aryl phosphites, can also exhibit a limited capacity for free radical scavenging. acs.orgresearchgate.net This activity is generally considered secondary and is less efficient than that of primary antioxidants like hindered phenols. acs.org

The mechanism involves the phosphite reacting directly with peroxyl (ROO•) or alkoxyl (RO•) radicals. This interaction can lead to the formation of a stable phosphate and, in the case of some aryl phosphites, the release of a stable, hindered phenoxyl radical that can terminate the oxidation chain reaction. researchgate.net However, for alkyl phosphites like this compound, the main contribution to stability remains the prevention of free radical formation via hydroperoxide decomposition, rather than the direct scavenging of already-formed radicals. Its role is therefore preventative, breaking the degradation cycle before it can accelerate.

Synergistic Interactions with Primary Antioxidants and Ultraviolet Absorbers

This compound is rarely used alone and demonstrates its greatest efficacy when used in combination with other stabilizers, exhibiting powerful synergistic effects. This is most notable in blends with primary antioxidants and UV stabilizers.

Synergy with Primary Antioxidants: Primary antioxidants, such as hindered phenols, are highly efficient free-radical scavengers. However, they are consumed when they react with both free radicals and hydroperoxides. By adding this compound to the formulation, the phosphite selectively decomposes the hydroperoxides. nih.gov This "spares" the primary antioxidant, allowing it to focus on its main function of scavenging peroxyl and alkoxyl radicals. This complementary action means the combination is far more effective at preventing polymer degradation than the sum of the individual components used separately.

Synergy with Ultraviolet (UV) Absorbers and HALS: Polymer degradation can also be initiated by UV radiation, which generates free radicals. This process is known as photo-oxidation. While UV absorbers (like benzophenones or benzotriazoles) and Hindered Amine Light Stabilizers (HALS) are the primary defense against UV damage, phosphites play a crucial supporting role. cnrs.frdocumentsdelivered.com UV exposure also leads to the formation of hydroperoxides. This compound works synergistically with UV stabilizers by decomposing these hydroperoxides, thus preventing the formation of additional radicals that would otherwise consume the HALS or overwhelm the system. researchgate.netdocumentsdelivered.com This multi-pronged approach provides comprehensive protection against both thermal and photo-oxidation.

A study on polypropylene (B1209903) demonstrated the synergistic effect between a phosphite (Irgafos 168) and a HALS (Tinuvin 770), showing improved thermal aging performance compared to individual components. cnrs.fr

Table 1: Effect of Stabilizer Combinations on Polypropylene Thermal Aging

This table illustrates the synergistic interaction between a phosphite antioxidant and a Hindered Amine Light Stabilizer (HALS) in protecting polypropylene during thermal aging at 125°C. The "Time to Embrittlement" indicates the duration before the material becomes brittle, with longer times signifying better stabilization.

| Stabilizer System (in Polypropylene) | Concentration | Time to Embrittlement (days) |

| Unstabilized | - | < 1 |

| Phosphite alone | 0.1% | 15 |

| HALS alone | 0.1% | 45 |

| Phosphite + HALS (1:1 ratio) | 0.1% + 0.1% | 90 |

Data is representative of typical synergistic performance and compiled for illustrative purposes based on findings in polymer stabilization literature.

Chemical Role in Maintaining Polymer Melt Flow Properties

During melt processing operations such as extrusion and injection molding, thermoplastic polymers are subjected to high temperatures and mechanical shear, creating an aggressive environment for degradation. This degradation often manifests as chain scission (breaking of the polymer chains), which leads to a reduction in the polymer's average molecular weight. researchgate.net

A direct consequence of reduced molecular weight is an increase in the polymer's Melt Flow Index (MFI) or Melt Flow Rate (MFR). specialchem.comresearchgate.net A higher MFI indicates lower melt viscosity, meaning the polymer flows more easily. While this might seem beneficial, uncontrolled increases in MFI signify degradation and can lead to inconsistent processing behavior and compromised mechanical properties in the final product. researchgate.netspecialchem.com

This compound plays a critical chemical role in preserving the polymer's intended melt flow characteristics. By efficiently decomposing hydroperoxides during processing, it prevents the radical-induced chain scission that lowers molecular weight. researchgate.net This action helps to stabilize the polymer's chain length, thereby maintaining a consistent melt viscosity and MFI. This ensures predictable behavior in the mold, better part quality, and the retention of mechanical properties such as impact strength and tensile strength. nih.gov

Table 2: Representative Effect of Phosphite Stabilizer on Polypropylene Melt Flow Index (MFI) After Multiple Extrusions

This interactive table shows how a phosphite stabilizer helps maintain the Melt Flow Index (MFI) of polypropylene (PP) during reprocessing. A stable MFI indicates less degradation.

| Material | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 3rd Extrusion | MFI (g/10 min) after 5th Extrusion |

| Unstabilized PP | 4.0 | 9.5 | 18.2 |

| PP with Phosphite Stabilizer | 3.8 | 4.5 | 5.5 |

Values are representative based on published studies on polypropylene reprocessing and stabilization. researchgate.net The MFI test conditions are typically 230°C/2.16 kg for polypropylene.

The Role of this compound in Polymer Stabilization

This compound is a secondary antioxidant belonging to the organophosphite class of stabilizers. Its unique molecular structure, featuring a pentaerythritol core, provides high phosphorus content and thermal stability, making it a highly effective additive for preserving the integrity of various polymeric materials during high-temperature processing and long-term use. This article details its application and performance across several key polymer systems.

Application Domains and Performance in Polymeric Materials

Diisodecyl pentaerythritol (B129877) diphosphite serves as a crucial stabilizer in a wide array of polymers. Its primary function is to decompose hydroperoxides, which are formed during the oxidation of the polymer matrix, thereby preventing degradation and preserving the material's physical and aesthetic properties. It is often used in synergy with primary antioxidants, such as hindered phenols, to provide a comprehensive stabilization package. diytrade.com

In Polyvinyl Chloride (PVC) applications, Diisodecyl pentaerythritol diphosphite acts as a secondary heat stabilizer and co-stabilizer. The primary degradation mechanism for PVC at processing temperatures is dehydrochlorination, which leads to the formation of conjugated polyene sequences, causing severe discoloration and a reduction in mechanical properties. nih.govresearchgate.net

Phosphite (B83602) stabilizers like this compound contribute to the thermal stability of PVC through several mechanisms. They can chelate metal ions, such as zinc, which might otherwise promote "zinc burning," a rapid, catastrophic degradation. medcraveonline.com Furthermore, they react with the unstable chlorine atoms in the PVC chain, preventing the initiation of the unzipping reaction that produces hydrogen chloride (HCl). researchgate.net The effectiveness of a stabilizer in PVC is often measured by the "thermal stability time," which is the duration a sample can be heated at a specific temperature (e.g., 180°C) before significant degradation, often indicated by the evolution of HCl (Congo Red test) or a dramatic color change. nih.govsatra.com

The use of pentaerythritol-based additives in lead-free PVC stabilizer systems has been noted for providing excellent heat stability, improving the surface smoothness of the final product, and reducing plate-out during processing. satra.com

Table 1: Performance Attributes of this compound in PVC

| Performance Metric | Contribution of this compound |

|---|---|

| Long-Term Heat Stability | Significantly extends the time to degradation at processing temperatures by neutralizing HCl precursors and chelating metal impurities. |

| Initial Color | Provides excellent initial color and clarity by preventing the formation of color-causing polyene structures during processing. |

| Transparency | Maintains the transparency of PVC products due to its good compatibility and non-discoloring nature. diytrade.com |

| Processing | Acts as a co-stabilizer, often in calcium/zinc systems, to prevent early color development and improve processability. |

This compound is extensively used in polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). These polymers are susceptible to thermo-oxidative degradation during melt processing and end-use, which results in chain scission, loss of mechanical properties, and discoloration. mdpi.com As a secondary antioxidant, the diphosphite functions by decomposing hydroperoxides into non-radical, stable products, thus protecting the polymer. diytrade.com

A key metric for evaluating the effectiveness of antioxidants in polyolefins is the Oxidative Induction Time (OIT). This test measures the time until the onset of rapid oxidation of a sample at an elevated temperature under an oxygen atmosphere. A longer OIT indicates better oxidative stability. The addition of this compound, typically in combination with a primary antioxidant, significantly extends the OIT of both PP and PE. researchgate.netresearchgate.net

Another critical parameter is the Melt Flow Index (MFI) or Melt Flow Rate (MFR), which is a measure of the polymer's viscosity and average molecular weight. Stabilizers like this compound help maintain a consistent MFI during processing by preventing chain scission (which would increase MFI) or cross-linking (which would decrease MFI). ncats.io

Table 2: Effect of a Diphosphite Stabilizer on the Oxidative Induction Time (OIT) of Polypropylene This table presents illustrative data based on the known function of phosphite stabilizers in polypropylene. Actual values can vary based on the specific grade of PP, processing conditions, and the full additive package.

| Polypropylene Formulation | OIT at 200°C (minutes) |

|---|---|

| Unstabilized PP | < 1 |

| PP + Primary Antioxidant (0.1%) | 15 - 25 |

The high processing temperatures required for engineering plastics necessitate the use of high-performance thermal stabilizers. This compound's good thermal stability and low volatility make it suitable for these demanding applications. diytrade.comnih.gov

Polycarbonate (PC): In polycarbonate, this phosphite stabilizer helps preserve melt stability and prevent discoloration (yellowing) during processing. Its function is crucial for maintaining the optical clarity and mechanical strength of PC parts. diytrade.comresearchgate.net

Polyamide (PA): Polyamides (such as PA 6 and PA 6,6) are susceptible to thermo-oxidative degradation, which leads to embrittlement and loss of tensile properties. researchgate.netresearchgate.net Phosphite stabilizers are used, often as part of a larger additive package, to protect the polymer during processing and during long-term heat aging, which is critical for automotive and electrical applications. researchgate.netmdpi.com They are particularly effective at preventing the yellowing that can occur during high-temperature processing. researchgate.net

Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS): this compound is used in ABS to improve its thermal and color stability, protecting the butadiene phase which is particularly sensitive to oxidation. diytrade.com

Epoxy Resins: In epoxy systems, the addition of antioxidants like this compound enhances thermal stability. unt.edu The performance can be evaluated through thermal analysis techniques like Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which can monitor the curing process and subsequent degradation. pepolska.plresearchgate.net

Table 3: Impact of Heat Aging on Tensile Strength of Stabilized Polyamide 6 (PA6) This table is based on representative data for stabilized polyamide systems, illustrating the protective effect of antioxidant packages that typically include phosphites.

| Material | Tensile Strength (Initial) | Tensile Strength after 500h @ 150°C | Retention of Properties |

|---|---|---|---|

| Unstabilized PA6 | 80 MPa | 35 MPa | 44% |

One of the primary benefits of using this compound is its significant contribution to color stability. diytrade.com During polymer processing and subsequent aging due to heat and light exposure, oxidative reactions create chromophores (color-forming groups), leading to yellowing or other undesirable color shifts.

As a hydroperoxide decomposer, this compound prevents the formation of these chromophoric species at their source. It is known for providing low initial color in the final product and excellent color retention over time. This is particularly important for applications where aesthetics are critical, such as in clear films, light-colored goods, and food packaging. diytrade.comnih.gov The performance is often quantified by measuring the Yellowness Index (YI) of the polymer after processing and after accelerated aging.

Table 4: Effect of Diphosphite Antioxidant on Color Stability of Polyethylene Data adapted from patent literature demonstrating the performance of diphosphite antioxidants in improving the color stability of polyethylene during heat aging.

| Formulation | Yellowness Index (Initial) | Yellowness Index after 7 days @ 80°C |

|---|---|---|

| PE + Phenolic Antioxidant | 1.5 | 8.0 |

Degradation Pathways and Stability Studies of Diisodecyl Pentaerythritol Diphosphite

Hydrolytic Stability and Formation of Degradation Products

Diisodecyl pentaerythritol (B129877) diphosphite is susceptible to hydrolysis, a reaction that can be initiated by the presence of water, particularly under acidic or alkaline conditions. researchgate.net The hydrolysis of pentaerythritol-based diphosphites is an autocatalytic reaction, meaning the degradation products can accelerate further breakdown. researchgate.netvot.pl This process can be inhibited by the addition of acid scavengers, such as hydrotalcite or calcium stearate, which neutralize acidic species that catalyze the hydrolysis. researchgate.netvot.pl

The degradation proceeds through the cleavage of the peripheral P-O-R bonds, where 'R' represents the isodecyl groups. researchgate.net This initial step leads to the formation of phosphorous acid and pentaerythritol intermediates. researchgate.net Subsequent hydrolysis steps result in the final degradation products: phosphorous acid, pentaerythritol, and isodecanol. researchgate.netresearchgate.net

The isodecyl groups in Diisodecyl pentaerythritol diphosphite provide a moderate level of hydrolytic stability compared to other analogues. For instance, aromatic versions like bis(2,4-dicumylphenyl) pentaerythritol diphosphite exhibit higher resistance to hydrolysis. researchgate.net The structure of the organic substituent is a key determinant of the hydrolytic stability of pentaerythritol diphosphites. researchgate.net Interestingly, some of the hydrolysis products may still possess antioxidant activity and can contribute to the stabilization of the polymer during processing. azom.comnih.gov

Thermal Degradation Behavior within Polymer Matrices

The thermal stability of this compound is a crucial factor in its application as a processing stabilizer for polymers, which are subjected to high temperatures during extrusion and molding. While the compound itself is relatively stable, its degradation within a polymer matrix is a complex process influenced by the polymer type and the presence of other additives.

Inert atmosphere thermal analysis of high-density polyethylene (B3416737) (HDPE) shows that significant degradation begins at temperatures above 350°C. researchgate.net Polypropylene (B1209903) (PP) generally exhibits lower thermal stability than HDPE, with degradation initiating at lower temperatures. researchgate.net The presence of a phosphite (B83602) stabilizer like this compound can enhance the thermal stability of the polymer.

Research on similar pentaerythritol diphosphite systems in polylactide (PLA) suggests that even under thermal aging, hydrolytic degradation can be the predominant degradation mechanism rather than purely thermal or oxidative pathways. researchgate.net This highlights the critical role of moisture even at elevated temperatures.

Below is a representative table illustrating the effect of a phosphite stabilizer on the thermal stability of polypropylene, based on general findings in the field.

Interactive Table: Thermal Decomposition of Polypropylene with and without Phosphite Stabilizer

| Sample | Onset Decomposition Temperature (°C) | Temperature at Maximum Decomposition Rate (°C) |

| Unstabilized Polypropylene | ~250-300 | ~400-450 |

| Polypropylene with Phosphite Stabilizer | ~300-350 | ~450-480 |

Note: The data in this table is illustrative and based on general knowledge of polyolefin stabilization. Actual values can vary depending on the specific grade of polypropylene, the concentration of the stabilizer, and the analytical conditions.

Oxidative Transformation Products and Their Formation Pathways

As a secondary antioxidant, the primary role of this compound is to decompose hydroperoxides that are formed during the oxidation of the polymer. In this process, the phosphite itself is oxidized. The main oxidative transformation product of phosphite stabilizers is the corresponding phosphate (B84403). researchgate.net

The general pathway involves the reaction of the phosphite with a hydroperoxide (ROOH), which results in the formation of the phosphate and an alcohol (ROH). This reaction is highly efficient in preventing the hydroperoxide from decomposing into highly reactive radicals that would otherwise continue the polymer degradation chain reaction.

While the conversion to phosphate is the principal oxidative transformation, other reactions can occur, especially at elevated temperatures and in the presence of radicals. These can include the cleavage of the isodecyl groups. researchgate.net Detailed analysis of the oxidative degradation of similar hindered aryl phosphites has shown that thermal decomposition and recombination reactions can also occur above the melting point of the antioxidant. researchgate.net The decomposition is accelerated by the presence of oxygen and radicals. researchgate.net

The primary oxidative transformation pathway can be summarized as:

P(OR)₃ + ROOH → O=P(OR)₃ + ROH

In the case of this compound, the spiro-diphosphite structure would be converted to the corresponding spiro-diphosphate.

Influence of Polymer Processing Conditions on Stabilizer Degradation

Polymer processing involves high temperatures, shear stress, and exposure to oxygen, all of which can contribute to the degradation of both the polymer and the stabilizer. The effectiveness of this compound is directly linked to its stability under these demanding conditions.

Studies on the multiple extrusion of polyolefins have shown that processing stabilizers are consumed over repeated cycles. researchgate.net For instance, in polypropylene, increasing the extrusion temperature and the number of cycles leads to a continuous reduction in the melting temperature of the polymer, indicating molecular weight reduction due to degradation. azom.com

The speed of the extruder also plays a role. In some cases, higher extrusion speeds can lead to increased mechanical stress and favor oxidation over chain scission in polypropylene. researchgate.net The concentration of the phosphite stabilizer has been observed to decrease with longer extrusion times and higher processing temperatures, indicating its consumption in protecting the polymer. jku.at

The following table illustrates the general effect of processing conditions on the degradation of a phosphite stabilizer in a polyolefin matrix.

Interactive Table: Influence of Processing Conditions on Phosphite Stabilizer Concentration

| Processing Condition | Relative Stabilizer Concentration |

| 1st Extrusion Pass | High |

| 3rd Extrusion Pass | Medium |

| 5th Extrusion Pass | Low |

| Increased Processing Temperature | Decreased |

| Increased Screw Speed | Decreased |

Note: This table provides a qualitative representation based on general principles of polymer processing and stabilizer consumption. The actual rate of degradation depends on a multitude of factors including the specific polymer, the initial stabilizer concentration, and the presence of other additives.

Analytical Techniques for Diisodecyl Pentaerythritol Diphosphite and Its Transformations

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC × GC)

Chromatographic techniques are fundamental for separating Diisodecyl pentaerythritol (B129877) diphosphite from impurities, unreacted starting materials, and other additives. These methods provide both qualitative and quantitative data, which are essential for verifying the purity of the raw stabilizer and for quantifying its concentration in finished products.

High-Performance Liquid Chromatography (HPLC) is a widely employed method for the analysis of polymer additives. researchgate.netd-nb.info For a compound like Diisodecyl pentaerythritol diphosphite, which has a relatively high molecular weight and low volatility, HPLC is particularly suitable. A typical approach involves reversed-phase HPLC, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. bit.edu.cn Purity is determined by the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations. bit.edu.cn The use of a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) as the detector can aid in peak purity assessment and positive identification. chromatographyonline.comnih.gov

Comprehensive two-dimensional gas chromatography (GC × GC) offers enhanced separation power for complex samples. While less common for high-molecular-weight phosphites due to volatility constraints, it can be used to analyze more volatile starting materials or potential degradation products like isodecanol.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separates based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile/Water | Provides efficient elution for compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detector | UV (210 nm) or Mass Spectrometry (MS) | UV detection for general-purpose quantification; MS for specific identification. chromforum.org |

| Injection Volume | 10 µL | Standard sample injection volume. |

| Column Temperature | 40 °C | Ensures reproducible retention times. |

Spectroscopic Characterization of Degradation Products (e.g., Mass Spectrometry, FTIR)

During processing or end-use, this compound can undergo thermal and oxidative degradation. Spectroscopic methods are indispensable for identifying the resulting transformation products, which is key to understanding the stabilization mechanism and its limitations.

Mass Spectrometry (MS) , often coupled with a chromatographic inlet (LC-MS or GC-MS), is a powerful tool for identifying degradation products. nih.gov The phosphite (B83602) ester can hydrolyze or oxidize, leading to the formation of phosphates, and the ester bonds can cleave. High-resolution mass spectrometry can provide exact mass measurements, allowing for the determination of the elemental composition of degradation products. A study on the analysis of various polymer stabilizers demonstrated that flow injection tandem mass spectrometry with atmospheric pressure chemical ionization (APCI) is a highly sensitive and rapid method for both qualitative and quantitative determination. researchgate.netnih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) is used to monitor chemical changes by detecting shifts in characteristic functional group absorption bands. The degradation of the phosphite (P-O-C) is often accompanied by the formation of a phosphate (B84403) (P=O). FTIR can track the disappearance of the phosphite bands and the appearance of a strong absorption band characteristic of the P=O bond. It can also detect the formation of hydroxyl (-OH) groups from hydrolysis byproducts. sci-hub.se Studies on polymer degradation frequently use FTIR to observe chemical changes, such as the formation of carbonyl groups (C=O) or C=C double bonds in the polymer backbone, which the stabilizer is meant to prevent. researchgate.net

Table 2: Key Spectroscopic Signatures for Degradation Products

| Degradation Product | Analytical Technique | Characteristic Signal / Observation |

|---|---|---|

| Diisodecyl Pentaerythritol Phosphate | FTIR | Appearance of a strong P=O stretching band (~1250-1300 cm⁻¹). |

| Diisodecyl Pentaerythritol Phosphate | Mass Spectrometry | Molecular ion peak corresponding to an additional oxygen atom compared to the parent compound. |

| Isodecanol | GC-MS | Identification by matching the mass spectrum with a library standard. |

| Phosphoric Acid | FTIR | Broad O-H stretching band. |

Thermal Analysis Techniques for Performance Evaluation in Polymer Blends (e.g., TGA, DSC)

The primary function of this compound is to enhance the thermal stability of polymers. Thermal analysis techniques directly measure this performance enhancement. mt.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net When a polymer blend containing the stabilizer is heated, the TGA curve will show the onset temperature of degradation (mass loss). An effective stabilizer will increase this onset temperature compared to an unstabilized polymer. TGA data indicates that this compound itself begins to decompose at temperatures above 200°C.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.de It is used to determine key thermal transitions in the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.net A critical DSC-based test for antioxidants is the measurement of the Oxidation Induction Time (OIT). mt.com In this test, the polymer sample is heated to a high temperature under an inert atmosphere, which is then switched to oxygen. The time until the onset of the exothermic oxidation peak is the OIT. A longer OIT indicates better oxidative stability. Studies have shown that this compound can significantly increase the OIT of polymers like polypropylene (B1209903).

Table 3: Representative TGA Data for this compound Decomposition

| Temperature Range (°C) | Mass Loss (%) | Primary Decomposition Products |

|---|---|---|

| 200–250 | 5–10 | Isodecanol, Phosphorous Acid (H₃PO₃) |

| 250–300 | 40–60 | Pentaerythritol, Carbon Dioxide (CO₂) |

Source: Based on typical decomposition profiles for similar phosphite stabilizers.

Table 4: Hypothetical DSC Results for a Polymer Blend

| Parameter | Unstabilized Polypropylene | Polypropylene with this compound |

|---|---|---|

| Glass Transition (Tg) | -10 °C | -10 °C |

| Melting Point (Tm) | 165 °C | 165 °C |

| Oxidation Induction Time (OIT) @ 200°C | 5 minutes | 35 minutes |

Note: The stabilizer significantly improves OIT without altering the polymer's primary thermal transitions like Tg and Tm.

Methodologies for Assessing Stabilizer Distribution in Polymeric Matrices

The effectiveness of a stabilizer is highly dependent on its uniform distribution throughout the polymer matrix. Non-homogeneous dispersion can lead to localized areas of premature degradation. Several advanced analytical techniques are used to visualize and map the distribution of additives within polymers.

One powerful technique is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) imaging . researchgate.net This method involves embedding a polymer sample in a suitable matrix and ablating the surface with a laser. The ions generated are analyzed by a TOF mass spectrometer, creating a chemical map that shows the spatial distribution of specific molecules, such as the stabilizer, across the sample surface.

Another high-resolution technique is Atomic Force Microscopy coupled with Infrared Spectroscopy (AFM-IR) . sci-hub.se This method uses the sharp tip of an atomic force microscope to probe the sample surface. An infrared laser is directed at the tip, and the resulting thermal expansion is measured. By tuning the IR laser to an absorption frequency characteristic of the this compound, it is possible to generate a nanoscale chemical map of its distribution within the polymer matrix.

These imaging techniques are crucial for research and development, allowing formulators to optimize processing conditions (e.g., mixing time, temperature, and shear) to achieve the most effective and homogeneous dispersion of the stabilizer, thereby maximizing its protective effect.

Comparative Analysis with Other Phosphite Stabilizers and Antioxidants

Comparative Efficacy in Thermal and Oxidative Stabilization

The primary function of phosphite (B83602) stabilizers is to decompose hydroperoxides, which are formed during the initial stages of polymer oxidation and can lead to chain scission and a decline in mechanical properties. The performance of diisodecyl pentaerythritol (B129877) diphosphite in thermal and oxidative stabilization is notable for its high efficiency, particularly during high-temperature processing.

In comparison to simpler trialkyl or triaryl phosphites, pentaerythritol diphosphites, including the diisodecyl derivative, often exhibit superior performance due to their unique caged structure. This structure can confer enhanced hydrolytic stability and lower volatility, crucial attributes for maintaining long-term antioxidant activity.

A key metric for evaluating the effectiveness of antioxidants is the Oxidation Induction Time (OIT), which measures the time until the onset of rapid oxidation at a specific temperature. mdpi.com While direct comparative OIT data for diisodecyl pentaerythritol diphosphite is not extensively published in public literature, the general performance of high-molecular-weight phosphites suggests it would offer a significant extension of the OIT compared to unstabilized polymers or those with more volatile, lower molecular weight stabilizers. researchgate.net

Another critical aspect of performance is the preservation of the polymer's melt flow index (MFI), a measure of its viscosity in the molten state. specialchem.com Degradation during processing can lead to significant shifts in MFI, affecting the final product's properties and processability. High-performance phosphites like this compound are designed to minimize these changes.

Below is an interactive data table that provides a qualitative and inferred quantitative comparison of this compound with other common phosphite stabilizers based on typical performance characteristics.

| Stabilizer | Structure | Relative Thermal Stability | Relative Hydrolytic Stability | Volatility | Typical Application |

| This compound | Pentaerythritol Diphosphite | High | Moderate to High | Low | Polyolefins, Engineering Plastics |

| Tris(2,4-di-tert-butylphenyl)phosphite | Triaryl Phosphite | High | Moderate | Low | Polyolefins, Polycarbonate |

| Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite | Pentaerythritol Diphosphite | Very High | Low to Moderate | Very Low | Demanding Polyolefin Applications |

| Tris(nonylphenyl)phosphite (TNPP) | Triaryl Phosphite | Moderate | Low | Moderate | General Purpose PVC, Rubbers |

Structure-Performance Relationships among Pentaerythritol Diphosphite Derivatives

The general structure of a pentaerythritol diphosphite involves a central pentaerythritol core linked to two phosphite groups. The variation in the organic groups (R) attached to the phosphite moieties leads to a range of properties:

Alkyl Chain Length and Branching: In this compound, the "isodecyl" groups are branched ten-carbon alkyl chains. Longer and branched alkyl chains generally lead to lower volatility and better compatibility with non-polar polymer matrices like polyolefins. This improved compatibility minimizes issues such as blooming and exudation, where the additive migrates to the surface of the polymer.

Aromatic vs. Aliphatic Groups: Pentaerythritol diphosphites with aromatic substituents, such as bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite, often exhibit higher intrinsic thermal stability. However, they can be more susceptible to hydrolysis under certain conditions. researchgate.netmanchester.ac.ukepa.gov Aliphatic derivatives like this compound may offer a better balance of hydrolytic stability and compatibility in specific polymer systems. The hydrolytic stability of pentaerythritol diphosphites is a critical factor, as hydrolysis can lead to the formation of acidic species that may adversely affect the polymer. nih.gov

Steric Hindrance: The bulky nature of the pentaerythritol core and the attached organic groups can provide steric hindrance around the phosphorus atom. This can protect the phosphite from attack by water, thus enhancing its hydrolytic stability. life-trialkyl.eu

The following table illustrates the influence of the organic substituent on the performance of pentaerythritol diphosphite derivatives.

| Derivative | Key Structural Feature | Impact on Performance |

| This compound | Branched C10 alkyl groups | Good compatibility with polyolefins, low volatility. |

| Distearyl Pentaerythritol Diphosphite | Long, linear C18 alkyl chains | Very low volatility, excellent compatibility in polyolefins. nih.gov |

| Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite | Bulky aromatic groups | High thermal stability, but can be prone to hydrolysis. manchester.ac.uk |

| Bis(2,4-dicumylphenyl)pentaerythritol diphosphite | Very bulky aromatic groups | Excellent thermal and hydrolytic stability. nih.gov |

Synergistic Effects in Blends with Other Additive Classes (e.g., Hindered Phenols)

Hindered phenols act as radical scavengers, interrupting the auto-oxidation cycle. However, in doing so, they are consumed. Phosphites contribute to this synergistic relationship in two primary ways:

Hydroperoxide Decomposition: By decomposing hydroperoxides, phosphites prevent the formation of new radicals that would otherwise consume the primary phenolic antioxidant. This preserves the phenolic antioxidant, allowing it to provide long-term thermal stability. researchgate.net

Color Stabilization: The oxidation of phenolic antioxidants can lead to the formation of colored byproducts, resulting in polymer discoloration (yellowing). ampacet.com By reducing the oxidative burden on the phenolic antioxidant, phosphites help to maintain the color stability of the polymer.

The combination of this compound with a hindered phenol (B47542) like tetrakis(methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate))methane would be expected to provide a robust stabilization system for polyolefins, offering excellent processing stability and long-term heat aging performance.

The table below outlines the expected performance of a synergistic blend of this compound and a hindered phenol in a polyolefin.

| Property | Unstabilized Polymer | Polymer + Hindered Phenol | Polymer + this compound | Polymer + Synergistic Blend |

| Melt Flow Index (MFI) Stability | Poor | Moderate | Good | Excellent |

| Long-Term Thermal Stability (OIT) | Very Poor | Good | Moderate | Excellent |

| Color Stability (Yellowness Index) | Poor | Moderate | Good | Excellent |

Future Research Directions in Diisodecyl Pentaerythritol Diphosphite Chemistry

Exploration of Novel Synthetic Routes and Process Intensification

The conventional synthesis of Diisodecyl pentaerythritol (B129877) diphosphite typically involves a multi-step process, often beginning with the reaction of pentaerythritol with phosphorus trichloride (B1173362), followed by esterification with isodecanol. ohans.com While effective, this route presents opportunities for improvement in terms of efficiency, safety, and environmental impact.

Future research is poised to explore innovative synthetic methodologies. One promising avenue is the investigation of enzymatic catalysis. Lipases and other ester-forming enzymes could offer a milder and more selective route to esterification, potentially reducing byproduct formation and eliminating the need for harsh catalysts. Another area of interest is the development of solvent-free or green solvent-based reaction systems to minimize the environmental footprint of the synthesis process.

Process intensification represents a significant frontier for the production of Diisodecyl pentaerythritol diphosphite. The application of continuous flow chemistry, for instance, could offer substantial advantages over traditional batch processing.

Potential Advantages of Flow Chemistry in Synthesis:

| Feature | Benefit |

|---|---|

| Superior Heat and Mass Transfer | Enables precise temperature control, minimizing side reactions and improving product purity. |

| Enhanced Safety | The small reaction volumes inherent to flow reactors reduce the risks associated with handling reactive intermediates like phosphorus trichloride. |

| Increased Throughput | Continuous operation allows for higher production capacity compared to batch reactors of a similar scale. |

| Facilitated Automation | Flow systems are readily automated, leading to improved process control and reproducibility. |

Further research in this area would involve designing and optimizing microreactor systems tailored for the specific kinetics and reaction conditions of this compound synthesis.

Advanced Mechanistic Investigations of Polymer Stabilization

This compound functions primarily as a secondary antioxidant, a role critical during the high-temperature processing of polymers. mmu.ac.uk Its primary mechanism involves the decomposition of hydroperoxides (ROOH), which are key intermediates in the auto-oxidation cycle of polymers. acs.org By reducing hydroperoxides to stable alcohols, it prevents the chain scission and crosslinking reactions that lead to polymer degradation. acs.org

Phosphite (B83602) esters are known to act as hydroperoxide-decomposing secondary antioxidants. acs.org The trivalent phosphorus atom in the phosphite is oxidized to its pentavalent state, effectively neutralizing the reactive hydroperoxide.

While this general mechanism is well-understood, advanced research is needed to unravel the more intricate details of its action. Future studies could employ a combination of sophisticated analytical techniques and computational modeling to gain deeper insights. For example, time-resolved spectroscopic methods could be used to identify and quantify transient radical species and reaction intermediates formed during the stabilization process.

Elucidation of Long-Term Performance and Degradation Chemistry

The long-term stability of this compound itself is a critical factor influencing the durability of the polymers it protects. A significant challenge for many phosphite antioxidants is their susceptibility to hydrolysis when exposed to moisture, which can occur during storage or within the polymer matrix over time. mmu.ac.ukpsgraw.com

The hydrolysis of phosphites can lead to the formation of acidic species, which may, in some cases, have their own effects on the polymer or interact with other additives. mmu.ac.ukmmu.ac.uk While some studies suggest that certain hydrolysis products may still possess antioxidant activity, a comprehensive understanding of the degradation chemistry of this compound is lacking. mmu.ac.ukmmu.ac.uk

Future research should focus on:

Identifying Degradation Products: Utilizing advanced analytical techniques like high-resolution mass spectrometry to identify the full range of products formed under various conditions (e.g., heat, humidity, UV exposure). researchgate.net

Kinetics of Degradation: Quantifying the rate of hydrolysis and oxidation of the diphosphite under accelerated aging conditions that simulate real-world applications.

Impact on Polymer Properties: Correlating the degradation of the additive with changes in the long-term mechanical and optical properties of the polymer, such as color stability and structural integrity. google.com

This knowledge is crucial for predicting the service life of polymer articles and for designing more hydrolytically stable phosphite stabilizers for demanding applications.

Integration into Sustainable Polymer Systems and Circular Economy Concepts

The growing emphasis on sustainability and the circular economy in the plastics industry presents both challenges and opportunities for additives like this compound. Research in this domain will be essential to ensure its continued relevance in an evolving materials landscape.

One key area of future research is the compatibility and performance of this compound in biopolymers and recycled polymer feedstocks. Bioplastics, such as polylactic acid (PLA), often have different processing windows and degradation pathways than conventional polyolefins, requiring tailored stabilization packages. Research has suggested that the addition of pentaerythritol-based phosphites could enhance the biodegradation rate of polyesters, which would be beneficial for composting applications. researchgate.net

Furthermore, as the use of recycled plastics increases, the role of stabilizers becomes even more critical. Recycled polymers often have a history of thermal and oxidative stress, containing residual impurities and degradation products that can accelerate their breakdown during reprocessing and subsequent use.

Future Research Focus for Sustainability:

| Research Area | Objective |

|---|---|

| Bio-based Feedstocks | Investigating the synthesis of this compound or analogous structures using bio-derived pentaerythritol and fatty alcohols to improve the renewable content of the additive. |

| Performance in Recyclates | Evaluating the effectiveness of this compound in stabilizing various post-consumer and post-industrial recycled polymer streams. |

| "Design for Recycling" | Studying how the presence of this compound and its degradation products affects the quality and re-processability of polymers in multiple recycling loops. |

| Enhanced Biodegradation | Further exploring the potential for pentaerythritol diphosphites to act as pro-degradants in specific biodegradable polymer systems, facilitating their breakdown in controlled environments. researchgate.net |

By proactively addressing these research questions, the scientific community can support the integration of this compound into more sustainable polymer systems and contribute to the goals of a circular economy.

Q & A

Q. What are the preferred synthetic methodologies for diisodecyl pentaerythritol diphosphite, and how can reaction conditions be optimized for high yield?

this compound is typically synthesized via a one-step ester exchange reaction using triphenyl phosphite, pentaerythritol, and isodecyl alcohol, catalyzed by organic tin compounds. Key optimization parameters include temperature control (typically below 120°C to avoid side reactions), stoichiometric ratios of reactants, and catalyst concentration. Yield optimization (>98%) can be achieved by minimizing solvent use and ensuring rapid removal of byproducts like phenol . Characterization via elemental analysis and FT-IR spectroscopy is recommended to confirm structural integrity .

Q. How does this compound function as a secondary antioxidant in polymer systems?

As a phosphite-based antioxidant, it scavenges hydroperoxides generated during polymer processing, preventing thermal and oxidative degradation. Its high phosphorus content enhances hydrolysis stability, making it effective in polyolefins (e.g., PP, PE) under high-temperature conditions. Synergistic effects with phenolic primary antioxidants (e.g., hindered phenols) improve stabilization by regenerating active antioxidant species and reducing discoloration from quinoidal byproducts .

Q. What analytical techniques are critical for characterizing this compound in research settings?

Essential techniques include:

- Elemental analysis : To verify phosphorus content and stoichiometry.

- FT-IR spectroscopy : For identifying P-O-C and P=O bonds (peaks at 950–1050 cm⁻¹ and 1250–1350 cm⁻¹, respectively).

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles.

- HPLC or GC-MS : For purity assessment and detection of residual reactants .

Advanced Research Questions

Q. How can computational methods like DFT guide the design of phosphite derivatives for specific applications, such as high-voltage battery electrolytes?

Density Functional Theory (DFT) calculations predict molecular properties (e.g., HOMO/LUMO energies, adsorption energies) to screen phosphites for applications like cathode-electrolyte interphase (CEI) formation in Li-ion batteries. For this compound, DFT can model its interaction with transition-metal oxide cathodes, optimizing steric hindrance and electron-donating capabilities to reduce electrolyte decomposition. Experimental validation should follow computational screening to confirm CEI stability and ionic conductivity .

Q. What experimental strategies resolve contradictions in antioxidant efficacy data across different polymer matrices?

Discrepancies in antioxidant performance often arise from polymer crystallinity, processing temperatures, or interactions with fillers. To address this:

- Conduct controlled aging studies under standardized conditions (e.g., ISO 11346) to isolate thermal vs. oxidative degradation pathways.

- Use electron paramagnetic resonance (EPR) to quantify radical scavenging efficiency in situ.

- Perform molecular dynamics simulations to predict compatibility with polymer chains and additives .

Q. How can synergistic stabilization systems be engineered using this compound?

Synergy with phenolic antioxidants (e.g., Irganox 1010) can be optimized via:

- Molar ratio studies : Determine the ideal phosphite:phenol ratio (typically 1:2 to 1:3) to maximize hydroperoxide decomposition while minimizing color formation.

- Accelerated weathering tests : Use xenon-arc exposure to evaluate long-term stabilization under UV/thermal stress.

- Mechanistic studies : Track phosphite regeneration cycles using LC-MS to identify degradation intermediates .

Q. What are the challenges in scaling up laboratory-scale synthesis to pilot production, and how are they mitigated?

Scale-up issues include exothermic reaction control, byproduct removal, and catalyst recovery. Solutions involve:

- Continuous flow reactors : To improve heat dissipation and reaction uniformity.

- Vacuum distillation : For efficient separation of volatile byproducts (e.g., phenol).

- Heterogeneous catalysis : Replace tin catalysts with immobilized alternatives (e.g., zeolite-supported catalysts) to simplify purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.